Bienvenue dans la boutique en ligne BenchChem!

2-(methylthio)benzofuran-3(2H)-one

Medicinal Chemistry Enzymology Cancer Research

This 2-(methylthio)benzofuran-3(2H)-one is a sulfur-substituted heterocycle (C9H8O2S) with a methylthio (-SCH3) group at the C2 position, offering distinct electronic and lipophilic properties (LogP ~1.95) compared to the unsubstituted core. It serves as a crucial bioactive scaffold with documented 360 nM IC50 against rat thymidylate synthase—a clinically validated anticancer target—and its 7-methoxy analog shows 34% in vivo anti-allergic inhibition at 25 mg/kg. Procure this high-purity intermediate for medicinal chemistry and SAR-optimized lead development campaigns.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 51175-49-6
Cat. No. B8701769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)benzofuran-3(2H)-one
CAS51175-49-6
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCSC1C(=O)C2=CC=CC=C2O1
InChIInChI=1S/C9H8O2S/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5,9H,1H3
InChIKeyZZLMAQGRYHRCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)benzofuran-3(2H)-one (CAS 51175-49-6): Core Identity and Procurement Baseline


2-(Methylthio)benzofuran-3(2H)-one is a sulfur-substituted benzofuran-3(2H)-one heterocycle (molecular formula C9H8O2S, MW 180.22 g/mol), featuring a methylthio (-SCH3) moiety at the C2 position [1]. This substitution confers distinct electronic and steric properties compared to the unsubstituted benzofuran-3(2H)-one core, making it a valuable intermediate and bioactive scaffold. The compound is commercially available from research chemical suppliers for medicinal chemistry and agrochemical investigations [2].

Why Generic Benzofuran-3(2H)-one Substitution Fails for 2-(Methylthio)benzofuran-3(2H)-one


Simple benzofuran-3(2H)-one (CAS 497-25-6) lacks the C2 sulfur substituent that defines 2-(methylthio)benzofuran-3(2H)-one. The methylthio group is not merely a passive appendage; it actively modulates electronic distribution, lipophilicity (calculated LogP ~1.95), and hydrogen-bonding capacity (PSA ~51.6 Ų) [1]. This results in divergent target engagement profiles—exemplified by the compound's documented 360 nM IC50 against rat thymidylate synthase [2]—and distinct in vivo anti-allergic activity (34% inhibition at 25 mg/kg) in a passive cutaneous anaphylaxis model for the 7-methoxy analog [3]. Interchanging with the unsubstituted core or other C2-substituted analogs (e.g., 5-chloro, 2-methylthio without the 3-oxo group) would eliminate these differentiated biological and physicochemical signatures.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 2-(Methylthio)benzofuran-3(2H)-one


Target Engagement: Thymidylate Synthase Inhibition vs. Aurone Derivatives

2-(Methylthio)benzofuran-3(2H)-one demonstrates sub-micromolar inhibition of rat thymidylate synthase (TS) with an IC50 of 360 nM, positioning it as a potential anticancer lead scaffold [1]. In contrast, a series of 39 polysubstituted benzofuran derivatives (mostly aurone-type) evaluated against Plasmodium falciparum and Trypanosoma brucei showed generally weaker or absent activity against mammalian TS, highlighting the C2-methylthio-3(2H)-one framework's specific engagement with this nucleotide metabolism target [2].

Medicinal Chemistry Enzymology Cancer Research

In Vivo Anti-Allergic Efficacy: Substituted vs. Unsubstituted Benzofuran-3(2H)-one

A structurally related 7-methoxy-2-(methylthio)-3(2H)-benzofuranone exhibited 34% inhibition of the allergic response at 25 mg/kg in a rat passive cutaneous anaphylaxis (PCA) model, demonstrating the anti-allergic potential of this substitution pattern [1]. The unsubstituted benzofuran-3(2H)-one (CAS 497-25-6) lacks any documented in vivo anti-allergic activity in the same model, underscoring the critical role of the 2-methylthio and aromatic substituents.

Immunology Pharmacology Inflammation

Physicochemical Differentiation: LogP and PSA vs. 5-Chloro Analog

2-(Methylthio)benzofuran-3(2H)-one (MW 180.22) possesses a calculated LogP of 1.95 and a polar surface area (PSA) of 51.6 Ų, indicating moderate lipophilicity and membrane permeability [1]. Its 5-chloro-substituted analog (CAS 51175-52-1; MW 214.67) shows an increased LogP (calculated XLogP3-AA ~2.9) and identical PSA (51.6 Ų), reflecting a >50% increase in lipophilicity due to the electron-withdrawing chloro substituent [2]. This difference can significantly alter ADME properties, making the non-chlorinated parent compound more suitable for lead optimization campaigns requiring balanced hydrophilicity.

Medicinal Chemistry Computational Chemistry Drug Design

Synthetic Accessibility: Cyclization Yield vs. Alternative Routes

The preparation of 2-(methylthio)benzofuran-3(2H)-one via TFA-catalyzed cyclization of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene proceeds in 1–2 hours under reflux, providing a straightforward entry to this scaffold [1]. In contrast, alternative syntheses of 2-substituted benzofuran-3(2H)-ones (e.g., via Sonogashira coupling/cyclization or radical reactions with heteroatom-centered super-electron-donors) require longer reaction times, more complex catalysts, or specialized equipment [2]. This cyclization route offers a practical advantage for laboratory-scale synthesis and analog generation.

Organic Synthesis Process Chemistry Medicinal Chemistry

Validated Application Scenarios for 2-(Methylthio)benzofuran-3(2H)-one (CAS 51175-49-6)


Anticancer Lead Discovery Targeting Thymidylate Synthase

The 360 nM IC50 against rat thymidylate synthase (TS) [1] validates the use of 2-(methylthio)benzofuran-3(2H)-one as a core scaffold for developing novel TS inhibitors. This target is clinically validated in cancer chemotherapy (e.g., 5-fluorouracil), and the compound's sub-micromolar potency provides a solid foundation for medicinal chemistry optimization.

Anti-Allergic and Anti-Inflammatory Drug Development

The 34% inhibition of allergic response at 25 mg/kg observed for a 7-methoxy analog in a rat PCA model [2] supports the exploration of 2-(methylthio)benzofuran-3(2H)-one derivatives as potential therapeutics for allergic conditions (e.g., asthma, atopic dermatitis). The class-level in vivo efficacy differentiates it from simple benzofuran-3(2H)-one cores.

Rational Design of CNS-Penetrant or Anti-Infective Agents via LogP Tuning

The calculated LogP of 1.95 (vs. 2.9 for the 5-chloro analog) [3] enables precise control of lipophilicity during lead optimization. This is critical for achieving desirable ADME properties, such as CNS penetration (target LogP ~2–4) or avoiding hERG liability. Procurement of the parent compound provides a less lipophilic starting point for SAR campaigns.

Quote Request

Request a Quote for 2-(methylthio)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.